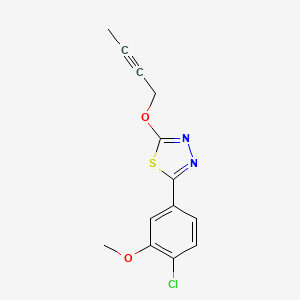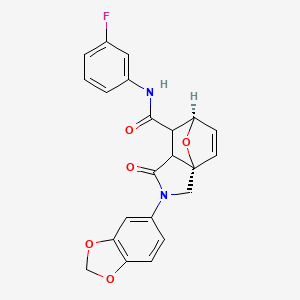![molecular formula C20H19N5O2S B13372745 N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, antibacterial, and anti-inflammatory activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
准备方法
The synthesis of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols under Buchwald–Hartwig-type reaction conditions . The reaction conditions often require the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos.
化学反应分析
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinazoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Biology: The compound has shown significant anticancer activity in vitro, particularly against cell lines like HT29 and HCT116. It also exhibits antibacterial and antifungal properties.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
作用机制
The mechanism of action of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound also acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity . Additionally, it can induce oxidative stress in fungal cells, leading to cell death .
相似化合物的比较
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea can be compared with other quinazoline derivatives, such as:
属性
分子式 |
C20H19N5O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
N-(phenylcarbamoyl)-2-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-2-12-21-18-15-10-6-7-11-16(15)23-20(25-18)28-13-17(26)24-19(27)22-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,21,23,25)(H2,22,24,26,27) |
InChI 键 |
SNQDHPXIOQGMOS-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
![ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate](/img/structure/B13372693.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)



![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
